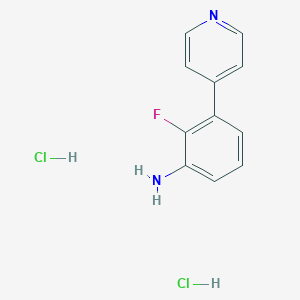
2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride is a chemical compound with the molecular formula C11H9FN2.2HCl. It is a fluorinated pyridine derivative, which is often used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride typically involves the fluorination of pyridine derivatives. One common method is the selective fluorination of 3-pyridin-4-ylaniline using fluorinating agents such as Selectfluor® . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
化学反应分析
Types of Reactions
2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as potassium fluoride (KF) and tetrabutylammonium fluoride (Bu4NF) for substitution reactions . Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
科学研究应用
2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with other molecules . This can affect various biological processes and pathways, making it a valuable compound for research .
相似化合物的比较
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom at a different position on the ring.
4-Fluoropyridine: A fluorinated pyridine with the fluorine atom at the 4-position.
Uniqueness
2-Fluoro-3-pyridin-4-ylaniline;dihydrochloride is unique due to the presence of both the fluorine atom and the aniline group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
2-fluoro-3-pyridin-4-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2.2ClH/c12-11-9(2-1-3-10(11)13)8-4-6-14-7-5-8;;/h1-7H,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEAKVVTBCZHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














